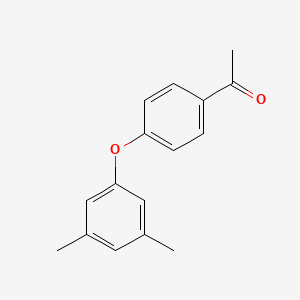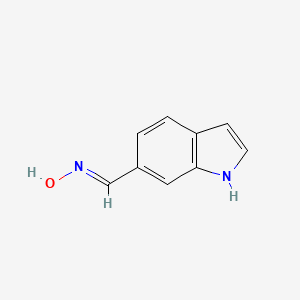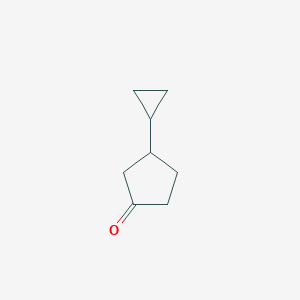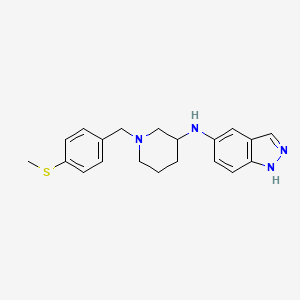![molecular formula C17H21N3O5 B1361003 2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid CAS No. 1142214-93-4](/img/structure/B1361003.png)
2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Polymer Chemistry
- Hattori and Kinoshita (1979) explored the synthesis of polyamides using derivatives of piperazine. They focused on the addition reaction of adenine and uracil to dimethyl methylenesuccinate, followed by hydrolysis. These polyamides, which include piperazine as a component, are found to have molecular weights in the range of 1000–5000 and display solubility in water under certain conditions (Hattori & Kinoshita, 1979).
Biological and Antibacterial Applications
- Mekky and Sanad (2020) reported the synthesis of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating significant antibacterial and biofilm inhibitory activities. This research highlights the potential of such compounds in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Synthesis and Bioactivity in Pharmaceutical Chemistry
- Tian et al. (2009) investigated the synthesis and bioactivity of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, which include cyclopropanecarboxylic acid, a compound structurally related to the one . Their findings revealed that some of these compounds possess excellent herbicidal and fungicidal activities (Tian et al., 2009).
Applications in Neuroprotection
- Lecanu et al. (2010) synthesized a novel compound, SP-04, which includes a piperazine-1-carbonyl component, for the treatment of Alzheimer's disease. This compound was found to inhibit acetylcholinesterase activity and showed promising neuroprotective effects against toxicity in neuronal cell lines (Lecanu et al., 2010).
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-[4-(4-nitrophenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-17(2)13(14(17)16(22)23)15(21)19-9-7-18(8-10-19)11-3-5-12(6-4-11)20(24)25/h3-6,13-14H,7-10H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOJDWWMFVLDHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

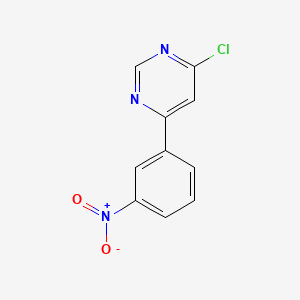
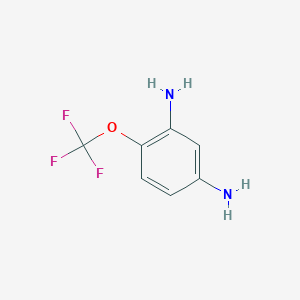
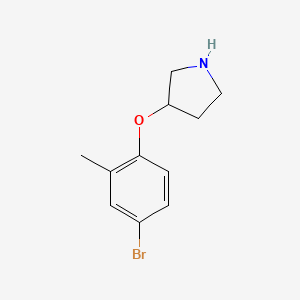
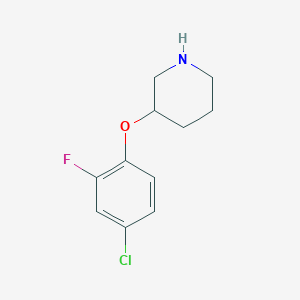
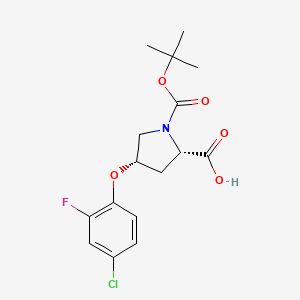
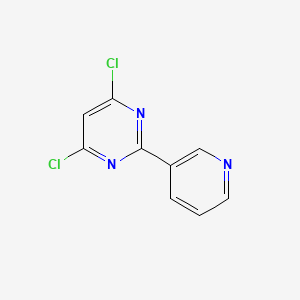
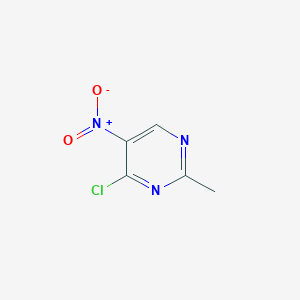
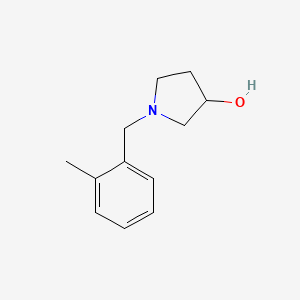
![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
